6-iodohex-1-ene
Overview
Description
6-Iodohex-1-ene is an organic compound with the molecular formula C6H11I. It is a halogenated alkene, characterized by the presence of an iodine atom attached to the sixth carbon of a hexene chain. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Iodohex-1-ene can be synthesized through several methods. One common approach involves the iodination of hex-1-ene using iodine and a suitable oxidizing agent. Another method includes the reaction of hex-1-ene with iodine monochloride (ICl) in the presence of a catalyst. These reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, this compound is often produced through large-scale iodination processes. These processes utilize continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Iodohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles, resulting in the formation of dihalides or haloalkanes.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form hex-1-yne or other alkynes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used. These reactions are typically carried out in polar solvents like water or alcohols.
Addition Reactions: Halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., HBr, HCl) are used under controlled temperatures.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are employed, often in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Substitution Reactions: Alcohols, amines, thioethers.
Addition Reactions: Dihalides, haloalkanes.
Elimination Reactions: Alkynes.
Scientific Research Applications
6-Iodohex-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the synthesis of complex molecules and natural products.
Biology: this compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 6-iodohex-1-ene exerts its effects is primarily through its reactivity as an alkene and an organoiodine compound. The double bond allows for various addition reactions, while the iodine atom facilitates substitution and elimination reactions. These properties make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.
Comparison with Similar Compounds
6-Bromohex-1-ene: Similar in structure but contains a bromine atom instead of iodine. It is less reactive in substitution reactions compared to 6-iodohex-1-ene.
6-Chlorohex-1-ene: Contains a chlorine atom. It is even less reactive than the bromo and iodo analogs.
Hex-1-ene: Lacks the halogen atom, making it less versatile in halogen-specific reactions.
Uniqueness of this compound: The presence of the iodine atom in this compound makes it highly reactive in substitution and elimination reactions compared to its bromo and chloro counterparts. This reactivity is due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond, which facilitates easier cleavage and subsequent reactions.
Properties
IUPAC Name |
6-iodohex-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11I/c1-2-3-4-5-6-7/h2H,1,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCKFQMYOMTINU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446832 | |
Record name | 6-IODO-1-HEXENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18922-04-8 | |
Record name | 6-IODO-1-HEXENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Iodo-1-hexene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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